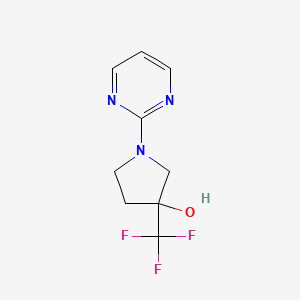

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential for use in a variety of research applications. In

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

One study focuses on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a structural component similar to 1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol. This compound was examined for its disposition in rats, dogs, and humans, highlighting the significance of understanding pharmacokinetics for drug development. The study found that the compound is eliminated via both metabolism and renal clearance, with major metabolic pathways involving hydroxylation and glucuronidation among others (Sharma et al., 2012).

Nucleoside Analogues

Another research area involves the synthesis of nucleoside analogues, like those incorporating pyrimidin-2-yl groups, for potential therapeutic applications. For instance, substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues were synthesized and found to selectively bind CG inversions with enhanced affinity, indicating applications in targeting specific DNA sequences (Ranasinghe et al., 2005).

Organic Synthesis and Material Science

In the synthesis of organic compounds, the pyrimidin-2-yl group has been utilized in the development of novel synthetic methodologies. For example, a study reported the synthesis of 1,2,4-triazolo[1,5-a]pyridines via metal-free oxidative N-N bond formation, highlighting the role of pyrimidin-2-yl groups in facilitating complex reactions (Zheng et al., 2014).

Antimicrobial and Biological Evaluation

Compounds with pyrimidin-2-yl groups have been evaluated for their antimicrobial activity. A study synthesizing new coumarin derivatives with pyrimidin-2-yl groups tested the compounds' antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Al-Haiza et al., 2003).

Propiedades

IUPAC Name |

1-pyrimidin-2-yl-3-(trifluoromethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)2-5-15(6-8)7-13-3-1-4-14-7/h1,3-4,16H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKBGAALJHFEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

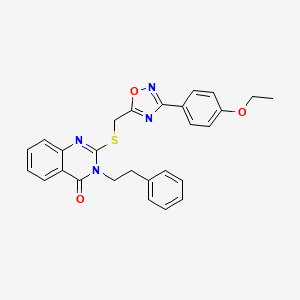

![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)

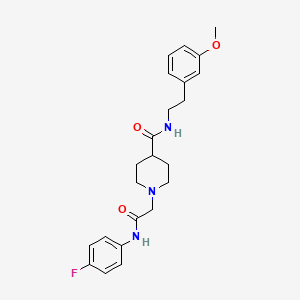

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)

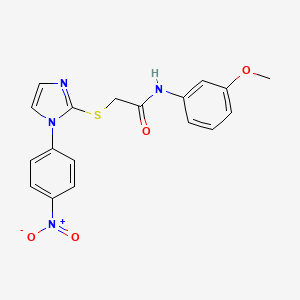

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)